![molecular formula C5H8N2O2 B3163688 2,5-Piperazinedione, 3-methyl-, (3R)- CAS No. 88547-15-3](/img/structure/B3163688.png)
2,5-Piperazinedione, 3-methyl-, (3R)-
Overview
Description
“2,5-Piperazinedione, 3-methyl-, (3R)-” is a compound with the molecular formula C5H8N2O2 . It is also known by other names such as “®-3-Methylpiperazine-2,5-dione” and "(3R)-3-METHYLPIPERAZINE-2,5-DIONE" .
Molecular Structure Analysis
The compound has a molecular weight of 128.13 g/mol . Its structure includes a piperazine ring, which is a six-membered ring with two nitrogen atoms . The InChI representation of the molecule isInChI=1S/C5H8N2O2/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m1/s1
. Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³ and a boiling point of 495.7±38.0 °C at 760 mmHg . It has a topological polar surface area of 58.2 Ų and a molar refractivity of 30.1±0.3 cm³ . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Piperazine Derivatives in Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the rational design of drugs due to its presence in a variety of well-known drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifying the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, suggesting a flexible building block for drug discovery aimed at treating various diseases. This versatility underscores the compound's significance in pharmaceutical research and its potential as a basis for developing new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties (Rathi, Syed, Shin, & Patel, 2016).
Neurotoxicity and Mechanistic Insights
Research on related neurotoxic compounds, such as 2,5-Hexanedione, provides mechanistic insights that could be relevant to understanding the effects and potential risks of structurally similar compounds. These studies shed light on the mechanisms of neurotoxicity, including axonopathy characterized by axon swelling and degeneration, and highlight the importance of understanding the chemical nature of neurotoxicants for a rational approach to mitigating their effects. Such knowledge can guide future research on the safe application of piperazine derivatives in both scientific and therapeutic contexts (LoPachin & Gavin, 2015).
Anti-Mycobacterial Activity
The versatility of piperazine as a medicinally important scaffold is also evident in its application in developing potent anti-mycobacterial agents, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This reflects the potential of piperazine derivatives to serve as a valuable component in the design and development of new anti-mycobacterial treatments, supporting ongoing efforts to combat tuberculosis and related infections (Girase et al., 2020).
properties
IUPAC Name |
(3R)-3-methylpiperazine-2,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCHEGCKVBMSTF-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Piperazinedione, 3-methyl-, (3R)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.